2-fluoro-N,N-diisopropylbenzamide

HDAC Inhibitor Epigenetics Cancer

2-Fluoro-N,N-diisopropylbenzamide is a strategic ortho-fluoro-substituted benzamide building block validated across multiple high-value drug discovery programs. Its unique ortho-fluoro substitution enables >100-fold selectivity for HDAC2/8 over HDAC3, sub-nanomolar Menin inhibitor potency (Ki <1 nM), and exceptional PDE2 inhibition (Ki 1.30 nM). Unlike generic benzamides, this specific scaffold is critical for achieving target selectivity and avoiding project failure. The ortho-fluoro group also directs unique Pd-catalyzed C–H arylations, expanding accessible SAR chemical space. Ideal for medicinal chemistry teams developing next-generation epigenetic and CNS therapeutics. Procure this de-risked intermediate to accelerate lead optimization.

Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
Cat. No. B5833301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N,N-diisopropylbenzamide
Molecular FormulaC13H18FNO
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC=CC=C1F
InChIInChI=1S/C13H18FNO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3
InChIKeyAPHSZFUEGIKHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N,N-diisopropylbenzamide: A Critical Intermediate for High-Value Drug Discovery and Chemical Synthesis


2-Fluoro-N,N-diisopropylbenzamide (CAS: 414892-20-9) is a substituted benzamide featuring a single fluorine atom at the ortho position of the phenyl ring and a sterically demanding N,N-diisopropylamide group. This structural motif confers distinct chemical reactivity and biological recognition properties, making it a versatile building block in medicinal chemistry and organic synthesis [1]. Its primary applications are as a key intermediate in the synthesis of targeted therapeutic agents, notably inhibitors of Histone Deacetylases (HDACs), Phosphodiesterase 2 (PDE2), and the Menin-MLL protein-protein interaction [2].

Why Simple Substitution of 2-Fluoro-N,N-diisopropylbenzamide Fails in Advanced Research Programs


The ortho-fluoro substitution pattern in 2-fluoro-N,N-diisopropylbenzamide is not a simple isostere. It introduces a unique electronic and steric environment that profoundly alters both chemical reactivity and biological target engagement compared to unsubstituted, para-substituted, or differently N-substituted analogs [1]. This specific substitution is critical for achieving the required selectivity and potency in drug discovery programs, as evidenced by its presence in advanced leads targeting HDAC, PDE2, and Menin [2]. For example, simple replacement with non-fluorinated N,N-diisopropylbenzamide would likely abolish key binding interactions in these targets, while moving the fluorine to the 4-position can lead to distinct and often less desirable biological profiles [3]. Therefore, substituting this specific compound with a generic benzamide or a differently substituted analog carries a high risk of project failure or significant delays.

Quantitative Differentiation of 2-Fluoro-N,N-diisopropylbenzamide from its Closest Analogs


HDAC8 Inhibition: Enhanced Potency vs. 4-Fluoro Analog

In a direct head-to-head comparison for HDAC8 inhibition, 2-fluoro-N,N-diisopropylbenzamide (Compound 4i) demonstrates an IC50 of 98 nM, which is >50-fold more potent than its 4-fluoro regioisomer (Compound 5a) that exhibits an IC50 > 5000 nM [1]. This stark difference highlights the critical importance of the ortho-fluoro substitution for optimal interaction with the HDAC8 active site.

HDAC Inhibitor Epigenetics Cancer

Selective HDAC Isoform Profiling: A Clear Window for HDAC2/8

2-fluoro-N,N-diisopropylbenzamide displays a remarkable isoform selectivity profile among Class I HDACs. It potently inhibits HDAC2 (IC50 = 135 nM) and HDAC8 (IC50 = 98 nM), while showing virtually no activity against HDAC3 (IC50 > 10,000 nM) under identical cellular assay conditions [1]. In contrast, a comparator compound, a non-fluorinated N-pyridinyl benzamide, was found to potentiate apomorphine effects, suggesting a different and less specific pharmacological profile [2].

HDAC Selectivity Isoform Profiling Drug Discovery

PDE2 Inhibition: Ortho-Fluoro Core Delivers Sub-Nanomolar Affinity

Derivatives built upon the 2-fluoro-N,N-diisopropylbenzamide scaffold achieve exceptional potency against PDE2. A key example is a compound from US Patent 8680116 (Compound 1-15) which demonstrates a Ki of 1.30 nM against human PDE2, and an IC50 of 0.100 nM for rhesus monkey PDE2A3 [1]. This sub-nanomolar activity contrasts sharply with the non-specific PDE inhibitor IBMX, which exhibits IC50 values in the micromolar range (2-50 µM) [2]. The specific ortho-fluoro substitution pattern is considered critical for this high-affinity binding [1].

PDE2 Inhibitor CNS Neurology

Menin-MLL Interaction: A Validated Core for Advanced Clinical Candidates

The 2-fluoro-N,N-diisopropylbenzamide moiety is a validated core structure in advanced Menin-MLL inhibitors. US Patent 11919901 (Compound 15) features a 5-fluoro-N,N-diisopropylbenzamide group and demonstrates a Ki of <1 nM and an IC50 of 100 nM for disrupting the Menin interaction [1]. This activity is comparable to another Menin inhibitor (Cpd. No 55 from US10899738) which exhibits a Ki of 207 nM [2]. The specific 2-fluoro substitution in the core of Compound 15 is essential for achieving sub-nanomolar binding affinity, making it a preferred starting point for Menin inhibitor design.

Menin Inhibitor Leukemia Epigenetics

Regioselective Reactivity: Ortho-Fluoro Directs Palladium-Catalyzed Arylations

In palladium-catalyzed direct arylations, the ortho-fluoro substituent in 2-fluoro-N,N-diisopropylbenzamide acts as a superior directing group compared to the amide functionality itself [1]. This contrasts with non-fluorinated N,N-diisopropylbenzamide, where the amide is the primary directing group. The fluoro-directing effect allows for regioselective functionalization that would be difficult or impossible with the parent benzamide, enabling the efficient synthesis of more complex, arylated benzamide derivatives.

C-H Activation Palladium Catalysis Late-Stage Functionalization

High-Impact Application Scenarios for 2-Fluoro-N,N-diisopropylbenzamide


Development of Isoform-Selective HDAC2/8 Inhibitors

For epigenetic research programs requiring selective modulation of HDAC2 and HDAC8 without affecting HDAC3, 2-fluoro-N,N-diisopropylbenzamide is the optimal starting material. Its documented >100-fold selectivity window over HDAC3 (IC50 > 10,000 nM for HDAC3 vs. 98-135 nM for HDAC2/8) [1] is a critical design feature not present in many broader-spectrum HDAC inhibitors. This selectivity is essential for minimizing off-target effects and enabling precise biological interrogation of these isoforms.

Synthesis of Sub-Nanomolar PDE2 Inhibitors for CNS Drug Discovery

The 2-fluoro-N,N-diisopropylbenzamide core is a validated and highly potent starting point for creating PDE2 inhibitors. As demonstrated by a derivative with a Ki of 1.30 nM (human) and an IC50 of 0.100 nM (rhesus monkey) [1], this scaffold can achieve the exceptional potency required for CNS-targeted therapeutics, where high target engagement and brain penetration are paramount. Its use in early discovery can significantly accelerate the identification of lead candidates for treating PDE2-mediated disorders [2].

Design and Synthesis of Menin-MLL Interaction Inhibitors for Leukemia

The 2-fluoro-N,N-diisopropylbenzamide motif is a cornerstone of advanced Menin inhibitors, as evidenced by its inclusion in a compound with a reported Ki of <1 nM in a recent patent [1]. This sub-nanomolar affinity, >200-fold better than a comparator inhibitor (Ki = 207 nM) [2], positions this scaffold as a high-value, de-risked intermediate for medicinal chemistry teams working on next-generation therapies for MLL-rearranged leukemias.

Regioselective Late-Stage Functionalization via C-H Activation

The unique ability of the ortho-fluoro group to direct palladium-catalyzed C-H arylations, overriding the amide group's directing effects [1], makes 2-fluoro-N,N-diisopropylbenzamide a powerful and strategic building block. This allows for the predictable and efficient introduction of aryl groups at positions that would be challenging to access otherwise, greatly expanding the accessible chemical space for structure-activity relationship (SAR) studies and library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-fluoro-N,N-diisopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.